molecular formula C21H20N4O3S B1418190 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione CAS No. 892301-74-5

4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No. B1418190
M. Wt: 408.5 g/mol
InChI Key: HQLPNTMKTHSYQR-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds related to 4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione have shown potential in antimicrobial and anti-proliferative activities. A study found that derivatives of this compound displayed inhibitory activity against pathogenic bacteria and the yeast-like pathogen Candida albicans. Additionally, some derivatives exhibited anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells (Al-Wahaibi et al., 2021).

Synthesis and Structural Studies

The synthesis and characterization of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones have been explored. This research highlights a liquid-phase route for combinatorial synthesis, leading to a novel heterocyclic system (Kharchenko et al., 2009).

Application in AIDS Chemotherapy

Research into pyrimidine derivatives, which are components of nucleic acids, has revealed their potential application in AIDS chemotherapy. Studies have focused on cost-effective synthesis of related compounds and their possible biological activities and pharmacological potential in drug discovery (Ajani et al., 2019).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, closely related to the compound , have been studied as corrosion inhibitors for mild steel in acidic environments. These studies contribute to understanding the mechanisms of corrosion inhibition and the roles of different substituents in these processes (Soltani et al., 2015).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydro-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-12-17(20-24-19(25-28-20)13-7-5-4-6-8-13)18(23-21(29)22-12)14-9-10-15(26-2)16(11-14)27-3/h4-11,18H,1-3H3,(H2,22,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLPNTMKTHSYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 2
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 3
Reactant of Route 3
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 4
Reactant of Route 4
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 5
Reactant of Route 5
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione
Reactant of Route 6
Reactant of Route 6
4-(3,4-dimethoxyphenyl)-6-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

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